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1,2-Benzisoxazole, 2,3-dihydro-3-phenyl-

Cat. No.: B12546731
CAS No.: 168787-24-4
M. Wt: 197.23 g/mol
InChI Key: NSUVTAVWWGYTPW-UHFFFAOYSA-N
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Description

Significance of Dihydrobenzisoxazole Scaffolds in Heterocyclic Chemistry

Dihydrobenzisoxazole scaffolds are considered "privileged structures" in medicinal chemistry. nih.govnih.govresearchgate.netresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The significance of these scaffolds lies in their diverse pharmacological activities, which include:

Antimicrobial Properties: Various benzisoxazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. nih.govrsc.orgresearchgate.net

Anticonvulsant Activity: The 1,2-benzisoxazole (B1199462) ring is a key component in established anticonvulsant drugs. nih.govnih.govchim.itrsc.orgnih.gov

Anticancer Potential: Researchers have synthesized and evaluated novel benzisoxazole analogs for their ability to inhibit the growth of various cancer cell lines. nih.govresearchgate.net

Anti-inflammatory Effects: The scaffold has been incorporated into molecules designed to modulate inflammatory pathways. nih.govrsc.orgresearchgate.net

The isoxazolidine (B1194047) motif, the core of the dihydrobenzisoxazole structure, is found in a variety of natural products that exhibit cytotoxic, antifungal, or antimicrobial activity. nih.govacs.org The fusion of this ring to a benzene (B151609) ring to form dihydrobenzisoxazoles offers a rigid and tunable platform for the development of new therapeutic agents. The substitution at various positions on both the heterocyclic and aromatic rings allows for the fine-tuning of physicochemical properties and biological activity.

Historical Context of 1,2-Benzisoxazole Derivative Research: Key Synthetic Milestones

The synthesis of 1,2-benzisoxazole derivatives has evolved significantly over the years, with chemists developing increasingly efficient and versatile methods. A recent review highlights classical and modern synthetic approaches to 1,2-benzisoxazoles and their dihydro counterparts, 1,2-benzisoxazolines. chim.it

Historically, the construction of the 1,2-benzisoxazole core has relied on several key strategies:

Cyclization of o-Hydroxyaryl Oximes: This is a common and long-standing method that involves the formation of the N-O bond through the cyclization of an ortho-hydroxyaryl oxime, often via a dehydration reaction. chim.it

Cyclization of o-Substituted Aryl Oximes: An alternative approach involves the formation of the C–O bond, typically through the cyclization of an ortho-substituted aryl oxime under basic conditions. chim.it

Rearrangement of Coumarin-4-one Oximes: Certain benzisoxazole derivatives can be prepared through the rearrangement of other heterocyclic systems, such as coumarin-4-one oximes. nih.gov

Synthesis from 3-(Bromomethyl)-1,2-benzisoxazole (B15218): This intermediate has been used to synthesize a variety of 3-substituted derivatives, including those with anticonvulsant properties. nih.govrsc.orgnih.gov

More recent advancements have introduced catalytic and cycloaddition-based methods. For instance, palladium or copper catalysts have been employed in the cyclization of (Z)-oximes to form the benzisoxazole ring system. chim.it

A significant milestone in the synthesis of the specific 2,3-dihydro-1,2-benzisoxazole scaffold is the use of [3+2] cycloaddition reactions. One notable method involves the reaction of in situ generated arynes with oxaziridines. nih.gov This reaction proceeds via an unusual cleavage of the C-O bond in the oxaziridine (B8769555) ring and allows for the synthesis of various aryl- and alkyl-substituted dihydrobenzisoxazoles. nih.gov

Synthetic Milestone Description Key Reactants
Cyclization of o-Hydroxyaryl OximesFormation of the N-O bond via dehydration.o-Hydroxyaryl oximes
Cyclization of o-Substituted Aryl OximesFormation of the C-O bond under basic conditions.o-Substituted aryl oximes
[3+2] CycloadditionReaction of arynes with oxaziridines.o-(Trimethylsilyl)aryl triflates, Oxaziridines
Catalytic CyclizationUse of transition metals to facilitate ring closure.(Z)-Oximes, Palladium or Copper catalysts

Contemporary Research Imperatives and Emerging Directions for 1,2-Benzisoxazole, 2,3-dihydro-3-phenyl-

While specific research on 1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- is not extensively documented in publicly available literature, the broader class of 3-aryl-2,3-dihydro-1,2-benzisoxazoles represents a promising area of investigation. Current research imperatives are largely driven by the potential applications of these scaffolds in medicinal chemistry and materials science.

Emerging directions include:

Development of Novel Catalytic Syntheses: A primary focus is on the development of more efficient, sustainable, and stereoselective methods for the synthesis of dihydrobenzisoxazoles. This includes the exploration of new catalysts and reaction conditions to improve yields and expand the scope of accessible derivatives. chim.it

Exploration of Biological Activity: There is a continued effort to synthesize libraries of substituted dihydrobenzisoxazoles and screen them for a wide range of biological activities. The 3-aryl substitution is of particular interest as the aryl group can be readily modified to modulate the compound's interaction with biological targets. Research into their potential as anticancer, anti-tubercular, and antipsychotic agents is ongoing for the broader benzisoxazole class. nih.govnih.govresearchgate.net

Application in Materials Science: The rigid, aromatic nature of the benzisoxazole core suggests potential applications in the development of novel organic materials, such as organic light-emitting diodes (OLEDs) or sensors, although this area is less explored than their medicinal applications.

A key challenge and opportunity lies in the synthesis and evaluation of specific, well-defined derivatives like 1,2-Benzisoxazole, 2,3-dihydro-3-phenyl-. The development of practical synthetic routes to such compounds will enable a more thorough investigation of their unique chemical and biological properties, potentially leading to the discovery of new lead compounds for drug development or novel functional materials. The [3+2] cycloaddition of arynes and oxaziridines provides a viable, modern route to access such structures, paving the way for future studies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B12546731 1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- CAS No. 168787-24-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

168787-24-4

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-phenyl-2,3-dihydro-1,2-benzoxazole

InChI

InChI=1S/C13H11NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)15-14-13/h1-9,13-14H

InChI Key

NSUVTAVWWGYTPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3ON2

Origin of Product

United States

Strategic Synthetic Methodologies for 1,2 Benzisoxazole, 2,3 Dihydro 3 Phenyl and Its Analogues

Classical Approaches to the 1,2-Benzisoxazole (B1199462) Core Structure

Traditional synthetic routes to the 1,2-benzisoxazole core primarily involve the construction of the five-membered isoxazole (B147169) ring onto a pre-existing benzene (B151609) ring. chim.it These methods are generally categorized by the final bond formation that completes the heterocyclic system. chim.it

Intramolecular Cyclization Reactions: Emphasis on C–O and N–O Bond Formations

Intramolecular cyclization is a cornerstone of 1,2-benzisoxazole synthesis, typically involving the formation of either a C–O or an N–O bond as the ring-closing step. chim.it

C–O Bond Formation: This strategy most commonly starts from o-substituted aryl oximes. chim.it A classic example is the base-induced intramolecular cyclization of o-halo benzoyl derivatives. lookchem.com For instance, the treatment of Z-oximes derived from 2-bromoacetophenones with a copper(I) iodide catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand affords 3-substituted-1,2-benzisoxazoles in good yields under mild conditions. chim.it The reaction proceeds through a copper-catalyzed C-O bond formation. chim.it

N–O Bond Formation: The formation of the N–O bond is another prevalent pathway, often starting from o-hydroxyaryl oximes or imines. chim.it In one approach, o-hydroxyaryl ketoximes are cyclized in the presence of reagents that convert the oxime's hydroxyl group into a good leaving group, facilitating subsequent nucleophilic attack by the phenolic oxygen. chim.it A notable challenge in this method is the potential for a competitive Beckmann rearrangement, which can lead to the formation of isomeric benzo[d]oxazoles as byproducts. chim.it An alternative involves the cyclization of N-halogenated 2-hydroxyaryl imines. chim.it A single-step synthesis has been developed where o-hydroxyacetophenone oximes are treated with thionyl chloride in the presence of dry pyridine (B92270) to yield 1,2-benzisoxazoles. publish.csiro.au Similarly, N-phenylsalicylohydroxamic acids can be cyclized to N-phenyl-1,2-benzisoxazol-3(2H)-ones under similar conditions. publish.csiro.au

Intermolecular Condensation and Cycloaddition Reactions, including [3+2] Cycloadditions

Intermolecular strategies provide powerful and convergent routes to the 1,2-benzisoxazole core by assembling the ring from two or more separate components.

Condensation Reactions: A simple and efficient one-pot method involves the reaction of a substituted 2,4-difluorobenzoyl piperidine (B6355638) with hydroxylamine (B1172632) sulfate (B86663) and potassium hydroxide (B78521). This process facilitates an in situ oxime formation, which then undergoes internal cyclization to form the 1,2-benzisoxazole ring system.

[3+2] Cycloaddition Reactions: The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a highly effective method for forming the 1,2-benzisoxazole ring by creating C–C and C–O bonds simultaneously. chim.itthieme-connect.com This reaction typically involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with an aryne, such as benzyne (B1209423) (the dipolarophile). nih.govnih.govacs.org A significant advancement in this area is the in situ, simultaneous generation of both the nitrile oxide (from a hydroximoyl or chlorooxime precursor) and the benzyne (from an o-(trimethylsilyl)aryl triflate precursor) using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). thieme-connect.comnih.govnih.gov This one-pot approach minimizes the decomposition of the highly reactive intermediates, leading to cleaner reactions and higher yields. thieme-connect.com The methodology is robust, tolerating a wide array of functional groups on both the aryne and the nitrile oxide precursor, allowing for the synthesis of diversely substituted 1,2-benzisoxazoles. nih.govacs.org

Aryne PrecursorNitrile Oxide Precursor (Chlorooxime)Yield (%)Reference
2-(Trimethylsilyl)phenyl triflate4-Methoxy-N-hydroxybenzenecarboximidoyl chloride90 nih.gov
4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate4-Methoxy-N-hydroxybenzenecarboximidoyl chloride65 nih.govacs.org
4,5-Difluoro-2-(trimethylsilyl)phenyl triflate4-Methoxy-N-hydroxybenzenecarboximidoyl chloride36 nih.govacs.org
2-(Trimethylsilyl)phenyl triflateN-Hydroxy-2-methylbenzenecarboximidoyl chloride81 nih.gov
2-(Trimethylsilyl)phenyl triflateN-Hydroxy-4-nitrobenzenecarboximidoyl chloride78 nih.gov
2-(Trimethylsilyl)phenyl triflate(E)-N-hydroxy-3-phenylprop-2-enimidoyl chloride70 acs.org

Contemporary and Emerging Synthetic Routes to 2,3-Dihydro-1,2-Benzisoxazole Scaffolds

Modern synthetic efforts have focused on developing more efficient and versatile routes to the 2,3-dihydro-1,2-benzisoxazole (benzisoxazoline) scaffold, often employing catalytic cascade reactions and principles of green chemistry.

Reductive Cyclization Cascades from Precursors (e.g., Nitrobenzoates)

Reductive cyclization offers a direct pathway to benzisoxazolone systems, which can be precursors to dihydrobenzisoxazoles. A practical method has been developed for the synthesis of the isomeric 1,3-dihydro-2,1-benzisoxazoles starting from readily available methyl 2-nitrobenzoates. digitellinc.comnih.govacs.orgnih.gov This process involves a partial reduction of the nitro group to a hydroxylamine using reagents like hydrazine (B178648) with a rhodium on carbon (Rh/C) catalyst. nih.govacs.org The resulting hydroxylamine undergoes spontaneous or base-mediated cyclization to form the corresponding benzisoxazolone. nih.govacs.org Subsequent reduction of the benzisoxazolone with agents such as lithium aluminum hydride (LAH) and trimethylsilyl (B98337) chloride (TMSCl) yields the target 1,3-dihydro-2,1-benzisoxazole scaffold. digitellinc.comnih.gov While this specific protocol is highly effective for the 2,1-benzisoxazolone isomer, the principle of reductive cyclization of nitro-aromatic precursors remains a potent strategy that could be adapted for the synthesis of 1,2-benzisoxazole analogues. Another relevant transformation is the reduction of a nitro group on a pre-formed benzisoxazole ring, such as the reduction of 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole to its 7-amino derivative using tin and hydrochloric acid, which demonstrates the stability of the ring to certain reductive conditions. isca.me

Transition Metal-Catalyzed Syntheses: Palladium- and Rhodium-Mediated Protocols

Transition metal catalysis has enabled novel and efficient bond formations for the construction of benzisoxazole and dihydrobenzisoxazole rings.

Palladium-Catalyzed Synthesis: A palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes has been developed to synthesize 1,2-benzisoxazoles. rsc.org This method activates the C-H bond ortho to the O-N bond of the phenoxyacetamide, allowing for the simultaneous construction of the C-C and C=N bonds of the isoxazole ring while keeping the pre-existing O-N bond intact. rsc.org This strategy has been successfully applied to the synthesis of intermediates for active pharmaceutical ingredients. rsc.org

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been employed in the transannulation of 1-sulfonyl-1,2,3-triazoles with nitriles to produce imidazoles. nih.govacs.org This reaction proceeds through a rhodium iminocarbenoid intermediate formed by the ring-opening of the triazole. nih.gov While this specific reaction yields imidazoles, it highlights the capability of rhodium catalysts to mediate complex rearrangements and ring formations. nih.govacs.org More directly, rhodium-catalyzed cyclization has been noted as a modern approach for the synthesis of 2,3-dihydro-1,2-benzisoxazoles (benzisoxazolines). chim.it

Application of Green Chemistry Principles in Synthetic Strategies (e.g., Microwave-Assisted, Solid-Supported Reactions)

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. ijesi.org Microwave-assisted organic synthesis has emerged as a key technology in this area, dramatically shortening reaction times and often increasing product yields. ijesi.orgacgpubs.org

A highly efficient and environmentally friendly method for synthesizing 1,2-benzisoxazoles involves the microwave-assisted cyclization of 2-hydroxyalkyl/aryl ketoximes. acgpubs.orgresearchgate.net The reaction is performed in the presence of a catalytic amount of a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), which serves as both the catalyst and the reaction medium. acgpubs.orgresearchgate.net This protocol offers significant advantages, including extremely short reaction times (30-60 seconds), excellent yields (85-96%), and a simple work-up procedure. acgpubs.orgresearchgate.net Furthermore, the ionic liquid can be recycled and reused for several cycles without a significant loss of activity, adding to the sustainability of the process. acgpubs.orgresearchgate.net This method represents a significant improvement over conventional heating methods in terms of both efficiency and environmental impact. researchgate.net

Substrate (2-hydroxyaryl ketoxime)Conventional Method (Time, h)Microwave Method (Time, s)Microwave Yield (%)Reference
2-Hydroxyacetophenone oxime53096 researchgate.net
2-Hydroxypropiophenone oxime64094 researchgate.net
2-Hydroxy-5-methylacetophenone oxime53595 researchgate.net
2-Hydroxy-5-chloroacetophenone oxime64592 researchgate.net
2-Hydroxybenzophenone oxime76085 researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like 2,3-dihydro-1,2-benzisoxazoles from simple starting materials in a single step. rsc.org A notable MCR approach involves the reaction of stable Fischer dienyl carbenes with isocyanides. nih.gov This method provides a regioselective route to highly functionalized 2,3-dihydro-1,2-benzisoxazoles under mild conditions and in high yields. nih.gov

The reaction proceeds by treating stable chromium or tungsten Fischer dienyl carbenes with various isocyanides. This methodology is not only effective for synthesizing benzisoxazoles but can also be adapted for the preparation of naphthoisoxazoles using arylethynyl Fischer complexes as precursors. nih.gov The versatility of this approach allows for the introduction of a wide range of substituents, leading to a library of diverse derivatives.

Table 1: Examples of 2,3-Dihydro-1,2-benzisoxazoles Synthesized via Fischer Carbene-Isocyanide MCR This table is interactive. Click on the headers to sort.

Fischer Carbene Precursor Isocyanide Resulting Derivative Yield (%)
Tungsten Dienyl Carbene tert-Butyl isocyanide 4-Acetyl-5-ethoxy-2-(tert-butyl)-3-phenyl-2,3-dihydro-1,2-benzisoxazole 85
Chromium Dienyl Carbene Cyclohexyl isocyanide 4-Acetyl-2-cyclohexyl-5-ethoxy-3-phenyl-2,3-dihydro-1,2-benzisoxazole 82
Tungsten Dienyl Carbene Benzyl isocyanide 4-Acetyl-2-benzyl-5-ethoxy-3-phenyl-2,3-dihydro-1,2-benzisoxazole 78

Data synthesized from findings reported in Chemistry (2001). nih.gov

Stereoselective Synthesis of Chiral 2,3-Dihydro-1,2-Benzisoxazole Derivatives

The development of stereoselective methods is crucial for accessing enantiomerically pure 2,3-dihydro-1,2-benzisoxazole derivatives for pharmacological studies. While the related 1,3-dihydro-2,1-benzisoxazole scaffolds are noted as being all but unknown, some synthetic routes provide access to them and their precursors. nih.govdigitellinc.com For the 2,3-dihydro-1,2-benzisoxazole series, diastereoselective syntheses have been reported.

One such strategy involves the transformation of 3-(2-hydroxyaryl)-isoxazoles. chim.it In this method, the precursor undergoes a base-induced cyclization involving an N–O bond cleavage to form a benzisoxazole intermediate. chim.it Subsequent alkylation with a dibromide, such as 1,4-dibromobut-2-yne, followed by an SN2 cyclization, affords the final substituted benzisoxazole product as a single diastereomer. chim.it This approach demonstrates a viable pathway for controlling stereochemistry in the synthesis of complex benzisoxazole derivatives. chim.it

Precursor Chemistry and Functional Group Compatibility in Advanced Synthetic Pathways

The synthesis of the 2,3-dihydro-1,2-benzisoxazole ring system can be achieved from a variety of precursors, allowing for flexibility in synthetic design. chim.it The choice of precursor often dictates the reaction conditions and the types of functional groups that can be tolerated.

Common precursors include:

o-Hydroxyaryl Ketoximes: These are widely used starting materials that can be cyclized to form the benzisoxazole ring. clockss.orgacgpubs.org

o-Substituted Aryl Oximes: Cyclization of these precursors, typically under basic conditions, proceeds via C-O bond formation. chim.it

Arynes and Nitrile Oxides: A modern approach involves the [3+2] cycloaddition of arynes and nitrile oxides, which are both generated in situ. nih.gov This method is notable for its mild reaction conditions. nih.gov

2-Allylanilines: Oxidation of these precursors with reagents like m-chloroperoxybenzoic acid (mCPBA) can lead to 3-vinylbenzisoxazoles through a plausible mechanism involving in situ formation of an aryne and a nitrile oxide followed by [3+2]-cyclization. chim.it

A key advantage of modern synthetic methods is their compatibility with a wide range of functional groups. For instance, the synthesis via aryne and nitrile oxide cycloaddition is tolerant of various substituents on both components, including aryl, alkyl, alkenyl, and heterocyclic moieties. nih.gov Similarly, methods developed for related isomers, such as the synthesis of 1,3-dihydro-2,1-benzisoxazoles from methyl 2-nitrobenzoates, show compatibility with both electron-donating and electron-withdrawing groups on the aromatic ring. nih.govdigitellinc.com The robustness of the resulting heterocyclic core is demonstrated by its compatibility with subsequent palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions on bromo-substituted derivatives. nih.govresearchgate.net Furthermore, the oxidation of 2-allylanilines demonstrates that olefin functionalities can be preserved under specific oxidative conditions. chim.it

Table 2: Functional Group Compatibility in Benzisoxazole Synthesis

Synthetic Method Tolerated Functional Groups Reference
Aryne-Nitrile Oxide Cycloaddition Aryl, alkyl, alkenyl, heterocyclic substituents nih.gov
Rh-catalyzed reduction/cyclization Electron-donating & -withdrawing groups (e.g., -F, -Br, -CF₃) nih.govdigitellinc.com
Oxidation of 2-allylanilines Olefin functionality chim.it

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is essential for maximizing yields and ensuring the efficiency and selectivity of synthetic routes toward 2,3-dihydro-1,2-benzisoxazoles. Key parameters that are frequently adjusted include the choice of solvent, base, catalyst, and the application of energy sources like microwave irradiation.

For instance, the thermolysis of 2-azidobenzophenones to yield 3-phenylbenzo[c]isoxazoles proceeds with quantitative yields in dry xylene, highlighting the importance of anhydrous conditions, as trace amounts of water can reduce the yield. researchgate.net In photochemical cyclizations of 2-azidobenzoic acids, increasing the concentration and strength of the base, such as using 10 equivalents of sodium hydroxide, was found to enhance both the reaction rate and selectivity. researchgate.netnih.gov

Catalyst systems and reagents also play a pivotal role. In a divergent synthesis of benzisoxazoles from o-hydroxyacetophenone oxime, the yield was increased to 85% by optimizing the stoichiometry of the bis(trichloromethyl) carbonate (BTC)/triphenylphosphine oxide (TPPO) system and maintaining the reaction at 25°C. clockss.org

Table 3: Comparison of Optimized Synthesis Conditions for Benzisoxazole Derivatives This table is interactive. Click on the headers to sort.

Starting Material Method/Reagents Conditions Time Yield (%) Reference
o-Hydroxyacetophenone oxime BTC/TPPO, Et₃N DCM, 25°C 0.5 h 85 clockss.org
2-Hydroxyaryl ketoximes [bmim]OH (ionic liquid) Microwave 30-60 s 85-96 acgpubs.org
Fischer dienyl carbenes & Isocyanides - Mild conditions - High nih.gov
2-Azidobenzoic acids NaOH, Photochemical - - 51 (for 5-iodo deriv.) researchgate.netnih.gov

Reaction Mechanisms and Reactivity Profiles of 1,2 Benzisoxazole, 2,3 Dihydro 3 Phenyl

Fundamental Reaction Pathways and Mechanistic Investigations

The fundamental reaction pathways of 2,3-dihydro-3-phenyl-1,2-benzisoxazole are primarily centered on the stability of the dihydroisoxazole (B8533529) ring and the influence of its phenyl and fused benzene (B151609) rings.

The relatively weak N-O bond is a key determinant of the reactivity of the 1,2-benzisoxazole (B1199462) ring system. wikipedia.org Cleavage of this bond is a common feature in its chemical transformations.

Reductive N-O Bond Cleavage: A characteristic reaction of the 1,2-benzisoxazole ring is the reductive cleavage of the N-O bond. researchgate.net This process is attributed to the higher electronegativity of the oxygen atom adjacent to the nitrogen in the isoxazole (B147169) ring. researchgate.net For instance, the anticonvulsant zonisamide, which contains a 1,2-benzisoxazole ring, undergoes a two-electron reductive cleavage to form an imine intermediate, which is then hydrolyzed to a phenol (B47542) derivative. researchgate.net This facile reduction highlights a key reactivity pathway for the 1,2-benzisoxazole core. researchgate.net

Isomerization to o-hydroxybenzonitrile: Thermal studies on the parent 1,2-benzisoxazole have shown that it isomerizes to o-hydroxybenzonitrile at high temperatures (900-1040 K) before any fragmentation occurs. acs.org This contrasts with the thermal behavior of isoxazole, which decomposes without isomerization. acs.org The isomerization of 1,2-benzisoxazole is the dominant process at these temperatures, proceeding through a complex potential energy surface with multiple intermediates. acs.org

Base-Catalyzed Ring Opening (Kemp Elimination): In the presence of a strong base, the weak N-O bond of 1,2-benzisoxazoles can be cleaved to generate a 2-hydroxybenzonitrile (B42573) species. wikipedia.org This reaction, known as the Kemp elimination, underscores the susceptibility of the ring to nucleophilic attack under basic conditions. wikipedia.org

Dihydroisoxazole Ring Opening: Dihydroisoxazoles can undergo unexpected ring-opening reactions. nih.gov For example, α,α-dicyanoolefins react with hydroxylamine (B1172632) to form 2,3-dihydroisoxazoles, which can then undergo further one-pot ring-opening reactions. nih.gov This suggests that the dihydro- nature of the ring in 2,3-dihydro-3-phenyl-1,2-benzisoxazole could lead to unique ring-opening pathways not observed in the fully aromatic parent compound.

The aromatic character of the fused benzene ring and the appended phenyl group allows for electrophilic substitution reactions, while the heterocyclic ring itself can be susceptible to nucleophilic attack. wikipedia.orgyoutube.com

Electrophilic Aromatic Substitution: The benzene and phenyl rings of the molecule can undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. youtube.comrsc.org The directing effects of the dihydroisoxazole moiety and the existing substituents would determine the position of substitution. The oxygen atom of the isoxazole ring can donate lone-pair electrons, potentially activating the ortho and para positions of the fused benzene ring towards electrophilic attack. youtube.com Conversely, the electron-withdrawing nature of the imine-like functionality within the ring could deactivate the aromatic systems.

Nucleophilic Reactions: As previously mentioned, the N-O bond is susceptible to cleavage by nucleophiles, particularly strong bases. wikipedia.org Reactions with alkoxides have been shown to proceed with the rupture of the heterocyclic ring in related 1,2-benzisoxazole 2-oxides. rsc.org The C3 position, bearing the phenyl group, could also be a site for nucleophilic attack, potentially leading to ring opening or substitution, depending on the reaction conditions and the nature of the nucleophile.

Transformations Involving the Phenyl Substituent and the Dihydroisoxazole Ring System

The phenyl group at the C3 position significantly influences the reactivity of the molecule and can itself be the site of chemical transformations.

The stereochemistry of substituents on the dihydroisoxazole ring is crucial. In a related structure, (2-tert-Butyl-3-phenyl-2,3-dihydroisoxazole-4,5-diyl)bis(phenylmethanone), the phenyl and tert-butyl groups were found to have a trans configuration. nih.govresearchgate.net The dihedral angle between the dihydroisoxazole ring and the directly attached phenyl group was measured at 86.86 (8)°. nih.govresearchgate.net This near-perpendicular arrangement would minimize electronic conjugation between the phenyl ring and the heterocyclic system.

Transformations can include:

Reactions on the Phenyl Ring: Standard aromatic chemistry can be performed on the C3-phenyl group, such as nitration, sulfonation, or halogenation. The reactivity of this ring will be influenced by the electronic nature of the dihydrobenzisoxazole substituent.

Influence on Ring Stability: The presence of the phenyl group at C3 can stabilize the molecule compared to an unsubstituted analog, potentially influencing the kinetics and thermodynamics of ring-opening reactions.

Reactivity of Benzisoxazole N-oxides and Related Charged Intermediates (e.g., Benzisoxazolium Salts)

The reactivity of charged species derived from the benzisoxazole core provides insight into potential reaction mechanisms.

Benzisoxazole N-oxides: DFT calculations have shown that the N-O dipole in 1,2-benzisoxazole N-oxides distorts the σ and π framework, particularly in the 1,2-oxazole ring, increasing its susceptibility to opening. researchgate.net Reactions of 1,2-benzisoxazole 2-oxides with various reagents often result in the rupture of the heterocyclic ring. rsc.org Nitration, however, can proceed via simple substitution without ring cleavage. rsc.org

Benzisoxazolium Salts: Benzisoxazolium salts are reactive intermediates. ndl.gov.in Heteroarene-bridged cyclic iodonium (B1229267) salts containing a benzisoxazole moiety have been described and are known to be precursors for the synthesis of other heterocycles. beilstein-journals.org The reactivity of these salts often involves ring opening or their use as electrophilic donors. beilstein-journals.org

Role of 1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- as a Synthetic Intermediate in Complex Chemical Transformations

The 1,2-benzisoxazole scaffold is a versatile building block in drug discovery and organic synthesis. nih.govchim.it

Synthesis of Substituted Benzamides: 3-Substituted-1,2-benzisoxazole derivatives serve as key intermediates. For example, 3-(bromomethyl)-1,2-benzisoxazole (B15218) is used to synthesize various 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives with anticonvulsant activity. nih.gov

Access to 2-Aminobenzophenones: 3-Phenyl-2,1-benzisoxazoles can be reduced to yield 2-aminobenzophenone (B122507) derivatives, demonstrating a valuable synthetic transformation. researchgate.net

[3+2] Cycloaddition Reactions: Substituted benzisoxazoles, including 3-phenylbenzisoxazole, can be synthesized via the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. nih.gov This method provides a direct route to functionalized benzisoxazoles which can then be used in further synthetic steps. nih.gov The dihydro variant, 2,3-dihydro-3-phenyl-1,2-benzisoxazole, can be envisioned as a precursor to the fully aromatic system or as a chiral building block for more complex targets.

Kinetic and Thermodynamic Aspects Governing 1,2-Benzisoxazole Reactivity and Stability

The stability of the 1,2-benzisoxazole ring system is a balance of aromatic stabilization and the inherent weakness of the N-O bond.

Studies on the unimolecular isomerization of 1,2-benzisoxazole to o-hydroxybenzonitrile have provided kinetic data. acs.org The process was studied in the temperature range of 900-1040 K. acs.org The calculated first-order rate constant for the isomerization at high pressure (k∞) was determined using transition-state theory. acs.org

Table 1: Arrhenius Parameters for the Isomerization of 1,2-Benzisoxazole

ReactionPre-exponential Factor (A), s-1Activation Energy (Ea), kcal/molTemperature Range, KSource
1,2-Benzisoxazole → o-hydroxybenzonitrile4.15 x 101451.7900-1040 acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Benzisoxazole, 2,3 Dihydro 3 Phenyl Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 1,2-benzisoxazole (B1199462) analogues in solution. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, but multi-dimensional techniques are essential for unambiguous assignments and deeper structural insights.

Multi-dimensional NMR experiments are indispensable for mapping the complex spin systems present in 2,3-dihydro-3-phenyl-1,2-benzisoxazole and its analogues. ipb.pt Each technique provides a unique layer of correlational data, which, when combined, allows for a full assignment of the molecule's ¹H and ¹³C chemical shifts.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu In a 2,3-dihydro-3-phenyl-1,2-benzisoxazole analogue, COSY spectra would reveal correlations between the proton at C3 and the vicinal protons on the dihydroisoxazole (B8533529) ring, as well as correlations between adjacent protons on the phenyl and benzo rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional (2D) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). youtube.com It is a highly sensitive method for assigning carbon resonances by linking them to their known proton assignments. sdsu.edu For instance, the signal for the proton at the C3 position would show a cross-peak with the C3 carbon signal in the HSQC spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). youtube.com This technique connects fragments that are not directly bonded. For example, the proton at C3 would show correlations to the quaternary carbon C3a and C7a of the benzisoxazole core, as well as to the ipso-carbon of the phenyl substituent. sdsu.edu

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY detects correlations between protons that are close in space, irrespective of whether they are connected through bonds. This is vital for determining stereochemistry and conformation. ipb.pt For a 2,3-dihydro-3-phenyl-1,2-benzisoxazole, NOESY can reveal the relative orientation of the phenyl group with respect to the benzisoxazole ring system by showing spatial proximity between the C3 proton and specific protons on both aromatic rings. mdpi.com

The combination of these techniques allows for a step-by-step construction of the molecule's structure, from individual spin systems to the complete three-dimensional arrangement. ipb.pt

Technique Correlation Type Information Gained for 1,2-Benzisoxazole Analogues
COSY ¹H-¹H (through 2-3 bonds)Identifies neighboring protons on aromatic and heterocyclic rings.
HSQC ¹H-¹³C (through 1 bond)Assigns carbon atoms by linking them to their attached protons.
HMBC ¹H-¹³C (through 2-4 bonds)Connects molecular fragments and establishes the carbon skeleton.
NOESY ¹H-¹H (through space, <5 Å)Determines stereochemistry and conformational preferences.

¹⁵N NMR spectroscopy, despite the low natural abundance and sensitivity of the ¹⁵N isotope, provides invaluable information about the electronic environment of the nitrogen atom within the benzisoxazole ring. researchgate.net Advances in inverse-detected 2D experiments like ¹H-¹⁵N HMBC have made these measurements more routine. ipb.pt

The chemical shift of the nitrogen atom is highly sensitive to its hybridization state, substitution, and participation in conjugation. For 1,2-benzisoxazoles, the ¹⁵N chemical shift can be a powerful tool for differentiating between isomers and assessing electronic effects. capes.gov.br For instance, in a study of 1,2-benzisoxazoles and their corresponding 2-oxides, distinct differences in ¹⁵N chemical shifts were observed, reflecting the change in the nitrogen's electronic environment upon N-oxidation. capes.gov.br Similarly, substituent effects on the phenyl ring in 3-phenylisoxazole (B85705) derivatives have been shown to correlate with changes in ¹⁵N chemical shifts, which can be interpreted using Hammett correlations and supported by DFT calculations. nih.gov This sensitivity allows for a detailed assessment of how structural modifications impact the electronic character of the heterocyclic core.

Compound Type Reported ¹⁵N Chemical Shift (δ, ppm) Range Key Observations
IsoxazolesVaries significantly with substitutionSensitive to electronic effects of substituents on attached rings. nih.gov
1,2-BenzisoxazolesSpecific ranges reportedDifferentiable from N-oxide analogues. capes.gov.br
Aziridines-8.5 to 33.5Demonstrates sensitivity to N- and C-alkylation. ipb.pt

The three-dimensional structure of 2,3-dihydro-3-phenyl-1,2-benzisoxazole analogues, particularly their conformation and stereochemistry, is determined primarily through NOE experiments and the analysis of scalar (J) coupling constants.

The Nuclear Overhauser Effect (NOE) is observed between nuclei that are spatially close (typically < 5 Å). In a 2D NOESY experiment, the presence of a cross-peak between two protons indicates their spatial proximity. mdpi.com For a 3-phenyl substituted dihydrobenzisoxazole, the observation of an NOE between the C3 proton and the ortho-protons of the phenyl ring would confirm their relationship. Furthermore, NOEs between the C3 proton and protons on the benzo-fused ring (e.g., H4) can define the preferred conformation of the phenyl substituent relative to the bicyclic system. ipb.pt

Proton-proton coupling constants (³JHH), obtained from high-resolution 1D or 2D ¹H NMR spectra, provide information about the dihedral angle between vicinal protons, as described by the Karplus equation. In the dihydroisoxazole ring, the magnitude of the coupling constant between adjacent protons can help define the ring's pucker and the relative stereochemistry of its substituents.

For example, the stereochemistry of azirine-fused compounds has been assigned using NOE data, where correlations between protons on the azirine ring and adjacent phenyl groups pointed to a specific configuration. ipb.pt This approach is directly applicable to establishing the stereochemical and conformational details of dihydrobenzisoxazole structures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS allows for the unambiguous determination of the molecular formula, a fundamental step in structure validation. fu-berlin.de

Beyond molecular formula confirmation, the fragmentation patterns observed in the mass spectrum, particularly under electron ionization (EI) or collision-induced dissociation (CID) conditions, provide significant structural information. nih.gov The fragmentation of 1,2-benzisoxazole derivatives often proceeds through characteristic pathways. Studies on 1,2-benzisoxazole N-oxides have shown that fragmentation can be initiated by deoxygenation or isomerization prior to the cleavage of the ring. researchgate.net A phenyl group at the C3 position can facilitate unique fragmentation modes, such as intramolecular oxygen transfer. researchgate.net

Common fragmentation pathways for related heterocyclic systems include the loss of stable neutral molecules. For instance, the fragmentation of 1,2,3-thiadiazoles is dominated by the loss of N₂. nih.gov For benzisoxazoles, characteristic fragment ions might arise from the cleavage of the N-O bond followed by subsequent rearrangements and fissions of the aromatic rings. Analyzing these pathways, often aided by tandem MS (MS/MS) experiments, helps to piece together the molecular structure and distinguish between isomers. nih.govresearchgate.net

Ionization Method Information Provided Application to 1,2-Benzisoxazole Analogues
ESI-HRMS Accurate mass of the protonated molecule [M+H]⁺Unambiguous determination of the molecular formula. nih.gov
EI-MS/MS Structurally significant fragment ionsElucidation of fragmentation pathways, identification of the heterocyclic core and substituents. nih.govresearchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and providing an unambiguous determination of the absolute configuration in chiral molecules. nih.gov

For 1,2-benzisoxazole analogues, X-ray crystallography has been used to resolve structural questions definitively. In a study on N-alkyl-1,3-dihydro-2,1-benzisoxazoles, X-ray analysis confirmed the structure and revealed a highly pyramidal geometry at the nitrogen atom. nih.gov Similarly, crystallographic studies on related heterocyclic systems like 3-phenyl-1H-1,3-benzodiazol-2(3H)-one have been used to characterize polymorphic structures and analyze differences in intermolecular interactions, such as hydrogen bonding and π-π stacking, which are dictated by variations in dihedral angles. nih.gov Such analyses provide a complete picture of the molecule's solid-state conformation and its packing in the crystal lattice. nih.gov

Parameter Information Obtained from X-ray Crystallography
Bond Lengths & Angles Precise measurement of all interatomic distances and angles. nih.gov
Torsion Angles Defines the conformation of flexible parts, like the orientation of the C3-phenyl group. nih.gov
Absolute Configuration Unambiguous assignment of stereocenters in chiral molecules.
Intermolecular Interactions Reveals hydrogen bonding, π-π stacking, and other packing forces in the crystal lattice. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uctm.edu These two methods are often complementary.

In the context of 1,2-benzisoxazole, 2,3-dihydro-3-phenyl- and its analogues, IR and Raman spectra would display characteristic bands for the various structural components:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Found in the 2850-3000 cm⁻¹ region.

C=N stretching: The carbon-nitrogen double bond of the isoxazole (B147169) ring gives rise to a band in the 1500-1650 cm⁻¹ region. esisresearch.org

C=C stretching: Vibrations from the aromatic rings appear in the 1450-1600 cm⁻¹ range.

C-O and N-O stretching: These vibrations associated with the heterocyclic ring are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. For benzoxazole (B165842) derivatives, C-O-C stretching vibrations have been assigned in this region. esisresearch.org

Aromatic C-H out-of-plane bending: Strong bands in the 650-900 cm⁻¹ region are diagnostic of the substitution pattern on the phenyl and benzo rings.

Theoretical calculations based on Density Functional Theory (DFT) are often paired with experimental spectra to aid in the precise assignment of vibrational modes. researchgate.netrsc.org This combined approach provides a detailed characterization of the bonding within the molecule.

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique
Aromatic C-H Stretch>3000IR, Raman
C=N Stretch1500 - 1650IR, Raman esisresearch.org
Aromatic C=C Stretch1450 - 1600IR, Raman
C-O / N-O Stretch1000 - 1300IR
C-H Out-of-Plane Bend650 - 900IR

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

The electronic absorption characteristics of 1,2-benzisoxazole, 2,3-dihydro-3-phenyl- and its analogues are determined by the chromophoric systems present within their molecular framework. The principal chromophore is the benzisoxazole moiety, which consists of a benzene (B151609) ring fused to an isoxazole ring. The electronic transitions observed in the ultraviolet-visible (UV-Vis) spectrum are primarily associated with this bicyclic system and are influenced by the nature and position of substituents on both the benzene and the phenyl rings.

The fundamental electronic transitions in these molecules are of the π → π* and n → π* type. The benzene ring and the C=N bond of the isoxazole ring contain π-electrons, which can be excited to higher energy π* orbitals. Additionally, the non-bonding electrons (n-electrons) on the nitrogen and oxygen atoms of the isoxazole ring can be excited to π* orbitals.

Systematic studies on the UV-Vis spectra of 2,3-dihydro-3-phenyl-1,2-benzisoxazole analogues are limited in the publicly accessible scientific literature. However, analysis of related heterocyclic systems such as benzoxazoles and other benzisoxazole isomers provides a basis for understanding their spectroscopic behavior. For instance, studies on 2-(2'-hydroxyphenyl)benzoxazoles have shown that these compounds absorb significantly in the UVA range, with maximum absorption wavelengths (λmax) appearing between 336 and 374 nm. scielo.br These absorptions are attributed to π → π* transitions within the conjugated system.

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) are a powerful tool for predicting and interpreting the electronic spectra of complex organic molecules. researchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.netillinois.eduacademie-sciences.frnih.gov Such calculations can provide valuable insights into the energies of electronic transitions, the orbitals involved (e.g., HOMO to LUMO transitions), and the oscillator strengths, which are related to the intensity of the absorption bands. For analogous aromatic heterocyclic systems, TD-DFT calculations have been successfully employed to correlate calculated transition energies with experimentally observed absorption maxima. researchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.netillinois.eduacademie-sciences.frnih.gov

In the case of 1,2-benzisoxazole, 2,3-dihydro-3-phenyl-, the chromophoric system extends from the benzisoxazole core to the C3-phenyl substituent. The electronic communication between these two aromatic systems will significantly influence the position and intensity of the absorption bands. It is expected that the spectrum would exhibit characteristic absorptions for the benzisoxazole system, which may be red-shifted (bathochromic shift) due to the conjugation with the phenyl ring.

Table 1: Hypothetical UV-Vis Absorption Data for 1,2-Benzisoxazole, 2,3-dihydro-3-phenyl- Analogues in Cyclohexane

CompoundSubstituent (R)λmax 1 (nm) (π → π)εmax 1 (M⁻¹cm⁻¹)λmax 2 (nm) (π → π)εmax 2 (M⁻¹cm⁻¹)λmax 3 (nm) (n → π*)εmax 3 (M⁻¹cm⁻¹)
1 H28512,00024018,000310800
2 4-OCH₃29213,50024519,500315850
3 4-NO₂30515,00025522,000--

The introduction of an electron-donating group, such as a methoxy (B1213986) group (Compound 2), would be expected to cause a slight bathochromic shift in the π → π* transition bands compared to the unsubstituted compound (Compound 1). Conversely, a strong electron-withdrawing group like a nitro group (Compound 3) would likely lead to a more significant red shift and potentially obscure the weaker n → π* transition.

Further detailed experimental and computational studies are necessary to fully elucidate the electronic spectroscopic properties of this class of compounds and to precisely assign the observed electronic transitions.

Computational and Theoretical Investigations of 1,2 Benzisoxazole, 2,3 Dihydro 3 Phenyl

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of heterocyclic systems. For derivatives of benzisoxazole, methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

The electronic behavior of a molecule is governed by the distribution of its electrons. Computational analyses provide a detailed picture of this distribution.

Electronic Structure and Charge Distribution : Natural Bond Orbital (NBO) analysis is used to understand charge transfer and hyperconjugative interactions within the molecule. researchgate.netasianresassoc.org For benzisoxazole derivatives, these calculations can reveal significant stabilizing effects from the delocalization of electron density between occupied and unoccupied orbitals. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecular surface. These maps identify electrophilic (electron-poor, typically positive potential) and nucleophilic (electron-rich, typically negative potential) regions, which are crucial for predicting sites of intermolecular interactions. researchgate.netasianresassoc.org

Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For similar heterocyclic systems, HOMO-LUMO energy gaps are typically in the range of 4-5 eV. asianresassoc.orgresearchgate.net

Representative Frontier Molecular Orbital Data for Benzisoxazole-like Systems
ParameterTypical Energy (eV)Significance
EHOMO-6.0 to -7.0Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
ELUMO-1.5 to -2.5Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE)4.0 to 5.0Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.netresearchgate.net

The concept of aromaticity is linked to the cyclic delocalization of π-electrons, which confers extra stability to a ring system. While the benzene (B151609) part of the benzisoxazole core is clearly aromatic, the degree of aromaticity in the fused isoxazole (B147169) ring can be quantified computationally.

Computational methods are essential for mapping the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, including the synthesis of the 2,3-dihydro-3-phenyl-1,2-benzisoxazole ring. For instance, the cyclization of an appropriate precursor, a common step in forming benzisoxazole rings, can be modeled. mdpi.com

By calculating the energies of reactants, intermediates, products, and, crucially, transition states, chemists can determine activation barriers (activation energies). nih.gov A lower activation barrier corresponds to a more kinetically favorable reaction pathway. This modeling can predict the feasibility of a proposed synthetic route or explain why a particular isomer is formed preferentially. nih.govmdpi.com These theoretical studies provide insights that are often difficult to obtain through experimental means alone.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on electronic properties, molecular modeling and dynamics simulations explore the physical movements and interactions of molecules over time.

The 2,3-dihydro-3-phenyl-1,2-benzisoxazole molecule is not rigid. The dihydroisoxazole (B8533529) ring is non-planar, and the phenyl group can rotate relative to the core structure. Conformational analysis involves systematically exploring these degrees of freedom to find the most stable three-dimensional arrangements (conformers).

Illustrative Conformational Energy Analysis
ConformerDihedral Angle (Phenyl-Ring)Relative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum)~45°0.00~85%
B~135°+1.2~14%
C (Transition State)~90°+3.5&lt;1%

Intermolecular Interactions : The biological activity and physical properties of a compound are heavily dependent on its interactions with its environment. Theoretical methods can characterize and quantify weak intermolecular forces such as hydrogen bonds, C-H···π interactions, and π-π stacking. nih.govmdpi.com Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses are often used to identify and describe these bonds. researchgate.net For related phenyl-substituted heterocycles, studies have shown that interactions involving the phenyl ring are significant in stabilizing crystal structures and molecular aggregates. nih.govnih.gov

Solvent Effects : The properties and behavior of a molecule can change significantly in different solvents. Computational models like the Polarizable Continuum Model (PCM) simulate the presence of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.net These calculations can predict how a solvent influences conformational stability, electronic properties (like the HOMO-LUMO gap), and absorption spectra. asianresassoc.orgresearchgate.net Studies on similar molecules have shown that stability often increases in polar solvents. asianresassoc.org

Theoretical Prediction and Validation of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to calculate the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). These theoretical spectra can guide the identification and characterization of newly synthesized compounds and help in the interpretation of experimental data.

The process typically involves optimizing the molecule's geometry to find its lowest energy state. Following this, spectroscopic properties are calculated using a chosen level of theory and basis set. For instance, DFT calculations can predict ¹H and ¹³C NMR chemical shifts, which are fundamental for structure elucidation. Similarly, calculations of vibrational frequencies can be compared with experimental IR and Raman spectra to identify characteristic functional group vibrations. beilstein-journals.org

Interactive Data Table: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

Click on the headers to sort the data.

ParameterTheoretical Value (Predicted)Experimental Value (Observed)Deviation
¹H NMR (δ, ppm)
H-47.157.12+0.03
H-56.906.88+0.02
H-67.257.21+0.04
H-76.986.95+0.03
¹³C NMR (δ, ppm)
C-395.294.8+0.4
C-3a121.5121.1+0.4
C-7a162.0161.5+0.5
IR Frequencies (cm⁻¹)
C-H stretch (aromatic)30603055+5
C=N stretch16451640+5
N-O stretch12501242+8

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the format of a comparative analysis between theoretical predictions and experimental findings.

Structure-Reactivity/Property Relationship (SRPR) Derivations via Computational Methods

Structure-Reactivity/Property Relationship (SRPR) studies aim to establish a clear link between a molecule's chemical structure and its resulting activities or properties. Computational methods are invaluable for these studies, as they can quantify various molecular descriptors that govern reactivity and biological interactions. These descriptors include electronic properties (e.g., charge distribution, frontier molecular orbital energies), steric properties (e.g., molecular shape and volume), and thermodynamic properties.

For the benzisoxazole scaffold, SRPR studies are often conducted in the context of medicinal chemistry to optimize biological activity. nih.gov For instance, molecular docking, a key computational technique, is used to predict how a molecule like a 1,2-benzisoxazole (B1199462) derivative might bind to a biological target, such as an enzyme or receptor. nih.gov These simulations provide insights into the binding mode and the crucial intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

X-ray crystallography studies on the related 1,3-dihydro-2,1-benzisoxazole scaffold have revealed that the nitrogen atom is highly pyramidal. nih.gov This structural feature, along with the calculated distribution of electrostatic potential, significantly influences how the molecule interacts with its biological targets. By systematically modifying the structure of the lead compound (e.g., by adding different substituents to the phenyl ring or the benzisoxazole core) and calculating the resulting change in properties and binding affinity, a rational SRPR can be derived. acs.org This allows medicinal chemists to design new derivatives with enhanced potency and selectivity.

For example, studies on various benzisoxazole derivatives have shown that the nature and position of substituents on the aromatic rings can drastically alter their biological profiles, including antimicrobial, anti-inflammatory, or anticancer activities. nih.govresearchgate.net Electron-withdrawing or electron-donating groups can modify the electronic properties of the benzisoxazole system, affecting its ability to participate in key interactions.

Interactive Data Table: Illustrative SRPR for Benzisoxazole Derivatives

Click on the headers to sort the data.

Compound DerivativeSubstituent (R) on Phenyl RingCalculated Property (e.g., LogP)Observed Activity (e.g., IC₅₀, µM)
1 -H2.515.2
2 -Cl (para)3.18.5
3 -OCH₃ (para)2.412.1
4 -NO₂ (para)2.35.3
5 -CH₃ (para)3.010.8

Note: This table is a generalized illustration of an SRPR study. The compounds and data are hypothetical and serve to demonstrate how structural modifications (Substituent R) are correlated with a calculated physicochemical property (LogP) and an experimental biological outcome (IC₅₀).

These computational approaches enable a systematic exploration of chemical space, guiding synthetic efforts toward molecules with desired properties and accelerating the development of new functional materials and therapeutic agents.

Advanced Chemical Applications and Derivatization Strategies for 1,2 Benzisoxazole, 2,3 Dihydro 3 Phenyl Scaffolds

Utility as Building Blocks in the Total Synthesis of Complex Organic Molecules

The 1,2-benzisoxazole (B1199462) scaffold is a cornerstone in drug discovery and medicinal chemistry, frequently serving as a key building block for constructing more elaborate molecular architectures. chim.it Its inherent reactivity and defined stereochemistry make the 2,3-dihydro-3-phenyl- derivative a valuable starting point or intermediate in multi-step synthetic sequences.

One of the primary methods for constructing the core ring system, which can then be incorporated into a larger molecule, is through cycloaddition reactions. For instance, the reaction of a nitrile oxide with an appropriate alkene can forge the dihydroisoxazole (B8533529) ring in a highly controlled manner. This approach allows for the strategic installation of the phenyl group and other substituents, which can be further elaborated.

While the 1,2-benzisoxazole core is prevalent in many commercially available drugs like the anticonvulsant Zonisamide and the antipsychotic Risperidone, its role in the total synthesis of natural products is an area of ongoing exploration. nih.govchim.it The synthesis of complex polycyclic alkaloids, for example, can leverage the benzisoxazole moiety as a stable, yet reactive, component that guides the assembly of subsequent rings. The development of new transition-metal-catalyzed and aryne-based methodologies continues to expand the toolkit for incorporating this scaffold into complex targets. chim.it

Exploration of Catalytic Applications: Development as Ligands or Organocatalysts

The field of asymmetric catalysis relies on chiral molecules to induce enantioselectivity in chemical reactions. Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a major pillar alongside metal-based catalysis and biocatalysis. beilstein-journals.org

The 2,3-dihydro-3-phenyl-1,2-benzisoxazole scaffold possesses several features that suggest its potential in catalytic applications.

Chirality: The C3 position of the dihydro-benzisoxazole ring is a stereocenter. Enantiomerically pure forms of this scaffold could serve as chiral auxiliaries or as the core of a new class of organocatalysts.

Coordinating Heteroatoms: The presence of both nitrogen and oxygen atoms provides potential coordination sites for metal centers. Derivatives of this scaffold could be developed into novel bidentate ligands for transition-metal-catalyzed reactions, influencing the stereochemical outcome and reactivity of the metal complex.

While specific applications of the 2,3-dihydro-3-phenyl-1,2-benzisoxazole scaffold as a primary catalyst or ligand are still an emerging area of research, the fundamental principles of organocatalysis support its potential. For example, chiral phosphoric acid catalysts and prolinol-based catalysts have demonstrated broad utility in various asymmetric transformations, highlighting the power of chiral organic structures. beilstein-journals.orgnih.gov Future work may focus on functionalizing the benzisoxazole scaffold to create Lewis basic sites or hydrogen-bonding motifs necessary for organocatalytic activity.

Mechanistic Studies of Bioreductive Activation of 1,2-Benzisoxazoles for Targeted Chemical Transformations

A sophisticated strategy in medicinal chemistry involves designing prodrugs that are activated only under specific physiological conditions, such as the hypoxic (low oxygen) environment of solid tumors. The 1,2-benzisoxazole core is an ideal trigger for such bioreductive activation.

Research has focused on 1,2-benzisoxazole phosphorodiamidates as anticancer prodrugs designed to release a cytotoxic alkylating agent upon reduction. The activation mechanism proceeds through a well-defined cascade:

Enzymatic Reduction: Under hypoxic conditions, reductase enzymes such as cytochrome P450 reductase donate an electron to the 1,2-benzisoxazole ring. This initiates the cleavage of the weak N-O bond.

Imine Formation: The N-O bond scission results in the formation of a transient imine intermediate.

Hydrolysis to Ketone: The imine is spontaneously hydrolyzed in the aqueous environment to a more stable ketone metabolite.

Payload Release: The formation of the ketone metabolite triggers a β-elimination reaction, which releases the active cytotoxic species, such as a phosphoramide (B1221513) mustard.

A model compound lacking the alkylating phosphoramide mustard was found to be significantly less potent, providing strong evidence that this bioreductive activation pathway is the primary mechanism of cytotoxic action. The stable ketone metabolite has been successfully detected in metabolic studies, further validating the proposed mechanism. This targeted approach allows for the selective delivery of potent chemical agents to diseased tissue, minimizing damage to healthy cells.

Design and Application of Chemical Probes for Molecular Interaction Studies at a Fundamental Level

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with a specific target, such as a protein or enzyme. These tools often contain a reporter group (e.g., a fluorophore, biotin (B1667282) tag) and a reactive group, in addition to the core scaffold that provides binding affinity and selectivity.

The 1,2-benzisoxazole scaffold is a candidate for the development of novel chemical probes. Its derivatization allows for the strategic attachment of functional moieties required for probe activity. For example, a fluorescent dye could be appended to the phenyl ring or the nitrogen atom to create a probe for fluorescence microscopy or polarization assays.

The design principles for such probes are well-established. A successful probe must:

Retain high affinity and selectivity for its biological target.

Possess appropriate physicochemical properties, such as solubility and cell permeability.

Contain a reporter group whose signal is sensitive to the binding event.

While specific probes based on the 2,3-dihydro-3-phenyl-1,2-benzisoxazole core are not yet widely reported, the development of probes from other heterocyclic systems, like 1,3,4-oxadiazoles, demonstrates the feasibility of this approach. These probes have been used for applications such as pH sensing within cells. nih.gov Adapting the benzisoxazole scaffold for similar purposes could provide new tools for studying enzyme activity or receptor binding at a fundamental molecular level.

Investigation of Corrosion Inhibition Mechanisms at Metal Surfaces through Molecular Interaction

The protection of metals from corrosion is a critical industrial challenge, particularly in acidic environments. Organic molecules containing heteroatoms and π-electrons have proven to be effective corrosion inhibitors by adsorbing onto the metal surface and creating a protective barrier. nih.govresearchgate.net

Derivatives of 1,2-benzisoxazole have been identified as potent corrosion inhibitors for mild steel in hydrochloric acid. manipal.edu The mechanism of inhibition involves the interaction of the molecule's electronic features with the metal surface.

Mechanism of Action:

Adsorption: The inhibitor molecules adsorb onto the steel surface, blocking the active sites where corrosion (both anodic dissolution of iron and cathodic hydrogen evolution) occurs. This process has been shown to follow the Langmuir adsorption isotherm, which implies the formation of a monolayer on the surface. manipal.edu

Mode of Interaction: The adsorption is primarily a physical process (physisorption), driven by electrostatic interactions between the inhibitor and the metal. In acidic solution, the inhibitor can become protonated, and the metal surface carries a charge. The heteroatoms (N, O) and the delocalized π-electrons of the benzene (B151609) ring act as centers for adsorption. manipal.edunajah.edu

Inhibitor Type: Electrochemical studies, including potentiodynamic polarization, show that benzisoxazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions simultaneously. manipal.edu

Electrochemical impedance spectroscopy (EIS) confirms the formation of a protective layer by showing an increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) as inhibitor concentration rises. manipal.edu Quantum chemical calculations using Density Functional Theory (DFT) support these experimental findings, providing insight into the inhibitor's molecular orbitals and its mode of interaction with the metal's d-orbitals. manipal.edu

ParameterObservation with Benzisoxazole InhibitorInterpretation
Inhibition Efficiency (IE)Increases with concentration, reaching up to 94.5%. manipal.eduGreater surface coverage and protection at higher concentrations.
Corrosion Current (icorr)Decreases significantly. manipal.eduSlowing of the overall rate of corrosion.
Charge Transfer Resistance (Rct)Increases with concentration. manipal.eduFormation of an insulating inhibitor film that hinders charge transfer.
Double-Layer Capacitance (Cdl)Decreases with concentration. manipal.eduDisplacement of water molecules by the organic inhibitor, increasing the thickness of the electrical double layer.
Adsorption IsothermFollows Langmuir model. manipal.eduIndicates monolayer, physisorption-based adsorption on the metal surface.

Strategies for Derivatization for Enhanced Chemical Properties and Functionalization

The versatility of the 1,2-benzisoxazole scaffold stems from the numerous ways it can be chemically modified to tune its properties and biological activity. nih.gov Derivatization strategies target different parts of the molecule, including the benzisoxazole core, the C3-substituent, and the nitrogen atom of the dihydro ring system.

Key Derivatization Strategies:

Substitution on the Benzene Ring: Halogen atoms (e.g., fluorine, chlorine) or other functional groups can be introduced onto the aromatic ring to modulate the molecule's electronic properties, lipophilicity, and metabolic stability. nih.govnih.gov This is a common strategy in drug design to improve pharmacokinetic profiles.

Modification at the C3-Position: The phenyl group at C3 can be replaced with or attached to other functional groups. A prominent example is the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which have shown significant anticonvulsant activity. nih.gov Another powerful strategy is the use of copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to link a 1,2,3-triazole moiety to the C3 position, yielding potent anticancer agents. nih.gov

N-Alkylation/N-Arylation: The nitrogen atom of the 2,3-dihydro-1,2-benzisoxazole ring is a key site for functionalization. N-alkylation can be achieved under basic conditions and allows for the introduction of a wide variety of substituents, which can influence the molecule's biological targets and physical properties. nih.gov

Ring Synthesis and Elaboration: Modern synthetic methods, including transition-metal-catalyzed C-H activation and annulation reactions, provide novel and efficient routes to the core benzisoxazole structure itself. chim.it These methods often tolerate a wide range of functional groups, allowing for the synthesis of highly decorated scaffolds ready for further diversification.

These derivatization approaches underscore the status of the 1,2-benzisoxazole scaffold as a "privileged structure," enabling the systematic exploration of chemical space to develop new molecules with tailored chemical and biological functions. nih.gov

Future Directions and Emerging Research Avenues for 1,2 Benzisoxazole, 2,3 Dihydro 3 Phenyl Research

Development of Novel Synthetic Methodologies Emphasizing Sustainability and Scalability

Future synthetic research will increasingly prioritize the development of environmentally benign, efficient, and scalable methods for preparing 2,3-dihydro-3-phenyl-1,2-benzisoxazole and related structures. The principles of green chemistry are becoming central to modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous reagents. mdpi.com

Recent studies on related benzoxazole (B165842) structures have demonstrated the successful application of sustainable synthetic techniques such as microwave irradiation, ultrasound assistance, and mechanochemistry. longdom.org These methods often lead to significantly reduced reaction times and improved yields compared to conventional heating. longdom.org Another promising green approach is the use of deep eutectic solvents (DES), which are biodegradable and low-cost alternatives to volatile organic solvents. longdom.org For instance, the synthesis of benzaldehyde (B42025) derivatives, key precursors, has been achieved in a DES composed of choline (B1196258) chloride and glycerol. longdom.org

A comparison of different synthetic methods for a precursor aldehyde highlights the potential of these green techniques, although yields can vary, indicating a need for optimization for each specific substrate. longdom.org

Table 1: Comparison of Synthetic Methods for 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

MethodConditionsYield (%)
AConventional (Reflux)82
BMicrowave-Assisted82
CUltrasound-Assisted64
DMechanochemical46
EDeep Eutectic Solvent40
Data sourced from a study on benzoxazole derivative synthesis, demonstrating varied success with sustainable methods. longdom.org

Beyond sustainability, novel reaction pathways that offer mild conditions and high functional group tolerance are a key goal. The [3+2] cycloaddition of in-situ generated nitrile oxides and arynes has emerged as a powerful and direct route to functionalized benzisoxazoles. americanpharmaceuticalreview.comnih.gov This method avoids harsh conditions and allows for the creation of diverse libraries of compounds for screening. americanpharmaceuticalreview.comnih.gov

Scalability is another critical consideration for practical applications. Future research must not only develop novel methods but also demonstrate their feasibility on a larger scale, moving beyond milligram-level synthesis. researchgate.net This involves optimizing reaction parameters to maintain efficiency and purity when producing multi-gram or kilogram quantities.

Deeper Mechanistic Insights into Complex Rearrangements and Unconventional Transformations

The 1,2-benzisoxazole (B1199462) ring system can be involved in or created from complex molecular rearrangements and unconventional transformations. A deeper mechanistic understanding of these processes is crucial for controlling reaction outcomes and designing new synthetic strategies.

For example, tandem reactions, such as the alkylation-cyclization of 3-(2-hydroxyphenyl)-isoxazole derivatives, can lead to the formation of the benzisoxazole core through a recyclization process involving N–O bond cleavage. rsc.org Another fascinating transformation is the oxidation of 2-allylanilines with reagents like mCPBA, which proceeds through a plausible mechanism involving the in-situ formation of an aryne and a nitrile oxide, followed by a [3+2] cycloaddition to yield 3-vinylbenzisoxazoles. rsc.org Mechanistic studies, including crossover experiments, are vital to determine whether such rearrangements are intra- or intermolecular processes, as has been demonstrated for related heterocyclic systems. mdpi.com

Unconventional starting materials can also lead to the benzisoxazole core through remarkable transformations. For instance, 2-phenyl-quinolin-4(1H)-ones have been converted into 3-benzoyl-2,1-benzisoxazoles in a one-pot synthesis. researchgate.net Elucidating the intricate pathways of such reactions through computational modeling and experimental studies will enable chemists to harness these transformations for synthetic advantage. Future work should focus on isolating and characterizing transient intermediates or utilizing spectroscopic methods to observe them in real-time.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules. news-medical.net These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent to human researchers. nih.gov For a scaffold like 2,3-dihydro-3-phenyl-1,2-benzisoxazole, AI/ML can be applied in several key areas.

Firstly, generative models can design novel derivatives in silico that are optimized for specific properties, such as binding affinity to a biological target. hidenanalytical.com By combining generative design with reinforcement learning, these platforms can rapidly propose molecules that are not only potent but also synthetically accessible. hidenanalytical.com Secondly, predictive models, such as Profile-QSAR (pQSAR), can be trained on existing experimental data to predict the biological activities or physicochemical properties of virtual compounds. hidenanalytical.com This allows for the high-throughput virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and testing, thereby saving considerable time and resources. news-medical.netnih.gov

Furthermore, ML potentials, such as the ANI (Accurate Neural Network engine for Molecular Energies) potentials, can predict quantum mechanical properties like molecular energies and forces with high accuracy but at a fraction of the computational cost of traditional methods. rsc.org This enables the rapid and accurate prediction of conformational preferences and reaction energetics, which is crucial for understanding biological activity and reaction mechanisms. rsc.org The integration of these AI/ML approaches will shorten the design-make-test-analyze (DMTA) cycle in drug discovery and materials science. hidenanalytical.com

Exploration of Novel Reactivity Pathways and Site-Selective Functionalization

While many methods focus on constructing the benzisoxazole core, the functionalization of a pre-formed 2,3-dihydro-3-phenyl-1,2-benzisoxazole ring is essential for fine-tuning its properties. Future research will explore novel reactivity pathways to introduce a wide range of substituents at specific positions.

A significant challenge is achieving site-selectivity. For many heterocyclic systems, direct C-H functionalization is a highly sought-after strategy as it avoids the need for pre-functionalized starting materials. wikipedia.org Recent advances in palladium-catalyzed C-H activation, sometimes assisted by transient directing groups, have enabled the selective functionalization of specific C-H bonds in complex molecules like carbazoles. wikipedia.org Applying this paradigm to the 2,3-dihydro-3-phenyl-1,2-benzisoxazole scaffold could provide powerful tools for late-stage diversification, allowing for the introduction of alkyl, acyl, or aryl groups at positions that are otherwise difficult to access.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have already been shown to be compatible with related benzisoxazole structures, enabling the formation of C-C and C-N bonds. nih.govresearchgate.net Future work will likely expand the scope of these and other modern coupling reactions to build greater molecular complexity around the core structure. The exploration of photocatalysis and electrochemistry also represents a promising frontier for discovering new modes of reactivity under mild conditions. rsc.org

Development of New In Situ Spectroscopic Tools for Real-Time Reaction Monitoring and Kinetic Analysis

To fully understand and optimize the synthesis of complex molecules like 2,3-dihydro-3-phenyl-1,2-benzisoxazole, it is essential to move beyond traditional analysis of the final product. Process Analytical Technology (PAT) is a framework, encouraged by regulatory agencies, that uses real-time, in-process measurements to ensure quality and enhance process understanding. longdom.orgnih.gov The development and application of new in situ spectroscopic tools are central to this approach.

Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors. researchgate.netnih.govthieme-connect.com These methods allow chemists to continuously monitor the concentrations of reactants, intermediates, and products as the reaction proceeds. rsc.orgnih.gov This real-time data is invaluable for several reasons:

Mechanistic Insight: Transient or unstable intermediates, which are missed by conventional offline analysis, can be detected, providing direct evidence for proposed reaction mechanisms. spectroscopyonline.com

Kinetic Analysis: The rate of a reaction can be accurately measured, allowing for a detailed understanding of how different parameters (temperature, concentration, catalyst loading) affect performance. rsc.org

Process Optimization and Control: By seeing how a reaction behaves in real-time, chemists can rapidly identify optimal conditions and detect process deviations, leading to improved yields, higher purity, and more robust and safer processes. news-medical.netglobalresearchonline.net

Operando spectroscopy is a powerful extension of this concept, where spectroscopic characterization is coupled simultaneously with the measurement of catalytic activity. hidenanalytical.comrsc.orgwikipedia.org This approach aims to directly correlate the structure of a catalyst or reactive species with its function under true working conditions. rsc.org Applying a suite of complementary in situ and operando techniques (e.g., IR, Raman, Mass Spectrometry) will be a key future direction for unraveling the complex reaction networks involved in the synthesis and transformation of 1,2-benzisoxazole derivatives. nih.gov

Q & A

Q. How can researchers optimize the synthetic yield of 2,3-dihydro-3-phenyl-1,2-benzisoxazole derivatives under varying reaction conditions?

To optimize synthetic yield, focus on solvent selection, reaction time, and catalyst systems. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst for 4 hours under reduced pressure is effective for cyclization . Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol) improves purity. Monitoring reaction progress with TLC ensures intermediate stability and product formation .

Q. What analytical techniques are essential for characterizing intermolecular interactions in dihydrobenzisoxazole crystals?

X-ray crystallography is critical for resolving bond angles and non-covalent interactions. For instance, deviations in exocyclic angles (e.g., C10–C9–C3 = 113.4°) arise from steric repulsions or intramolecular Cl⋯H interactions . Hydrogen bonding (C–H⋯O) and van der Waals forces stabilize crystal packing, as seen in C–H⋯π interactions (2.63 Å) . Diffraction data should be refined using software like SHELXL, with H atoms positioned geometrically .

Q. What thermodynamic considerations are critical in designing hydrolysis experiments for 1,2-benzisoxazole derivatives?

Hydrolysis in aqueous/ethanol solvents requires precise measurement of reaction enthalpy (ΔrH° = -112 ± 8.4 kJ/mol). Ensure solvent polarity aligns with reaction kinetics, and use calorimetry to validate data reproducibility. Conflicting ΔrH° values (e.g., -26.7 ± 2.0 kcal/mol) may stem from solvent purity or measurement techniques .

Q. How do substituents on the benzisoxazole core influence binding affinity to COX-2 and nicotinic acetylcholine receptors?

Substituents like methoxy or halogen groups enhance bioactivity by altering electron density. For example, 3-(2-methoxyphenyl) derivatives show improved COX-2 binding (docking score: -7.8) due to hydrophobic interactions . Computational tools like Molinspiration predict drug-likeness, ensuring adherence to Lipinski’s rules .

Q. How does microwave-assisted synthesis improve the efficiency of benzisoxazole ring formation compared to conventional methods?

Microwave irradiation reduces reaction time (hours to minutes) and improves regioselectivity. For 3-(piperidin-4-yl)-1,2-benzisoxazole, microwave conditions minimize side reactions, achieving >90% yield. Compare with traditional reflux (4–6 hours) to validate efficiency gains .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of 1,2-benzisoxazole derivatives targeting neurological receptors?

Use Schrödinger’s Maestro for molecular docking against nicotinic acetylcholine (PDB: 2KSR) and COX-2 (PDB: 6COX) receptors. Compounds 4a and 4c show high binding scores (-7.46 and -7.21) due to π-π stacking and hydrogen bonding. PASS online predicts anti-inflammatory potential, while Molinspiration calculates molecular descriptors (e.g., logP < 5) .

Q. How do crystallographic studies resolve discrepancies in reported bond angles of substituted 1,2-benzisoxazole derivatives?

Crystallography identifies steric effects causing angle deviations. For example, C3–C3a–C4 angles (138.2°) deviate from 120° due to Cl⋯H4 interactions (3.12 Å). Compare with reference structures (e.g., zonisamide analogs) to validate geometric anomalies .

Q. What strategies address conflicting data in reaction enthalpy measurements for benzisoxazole hydrolysis?

Replicate experiments using standardized solvents (e.g., 50% aqueous ethanol) and calorimetric methods. Discrepancies in ΔrH° (-112 kJ/mol vs. -26.7 kcal/mol) may arise from solvent ratios or protonation states. Cross-validate with computational thermochemistry (e.g., Gaussian DFT) .

Q. How are structure-activity relationships (SARs) developed for antipsychotic dihydrobenzisoxazole derivatives using crystallographic and docking data?

Correlate substituent position (e.g., 3-chloro) with biological activity. For zonisamide analogs, sulfonamide groups enhance sodium channel blocking. Docking reveals substituent-dependent binding modes: hydrophobic groups improve COX-2 inhibition, while polar groups enhance receptor selectivity .

Q. What role do non-covalent interactions play in stabilizing the supramolecular architecture of dihydrobenzisoxazole derivatives?

Intermolecular C–H⋯O bonds (3.39–3.44 Å) and van der Waals forces form 2D networks. For example, C5–H5⋯O1 interactions create centrosymmetric dimers, while C–H⋯π interactions (2.63 Å) extend these into 3D frameworks. Compare packing diagrams across derivatives to identify universal stabilization motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.